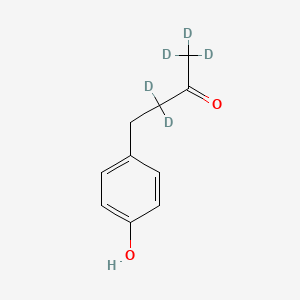

4-(4'-Hydroxyphenyl)-2-butanone-d5

Descripción general

Descripción

4-(4’-Hydroxyphenyl)-2-butanone-d5, also known as deuterated raspberry ketone, is a stable isotope-labeled compound. It is structurally similar to the naturally occurring raspberry ketone, which is responsible for the characteristic aroma of raspberries. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Hydroxyphenyl)-2-butanone-d5 typically involves the deuteration of raspberry ketone. One common method is the catalytic hydrogenation of 4-(4’-Hydroxyphenyl)-3-buten-2-one in the presence of deuterium gas. The reaction is carried out under controlled conditions using a deuterium source and a suitable catalyst, such as palladium on carbon.

Industrial Production Methods

Industrial production of 4-(4’-Hydroxyphenyl)-2-butanone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during production.

Análisis De Reacciones Químicas

Types of Reactions

4-(4’-Hydroxyphenyl)-2-butanone-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: 4-(4’-Hydroxyphenyl)-2-butanone-d5 can be oxidized to 4-(4’-Hydroxyphenyl)-2-butanone-d5 carboxylic acid.

Reduction: Reduction can yield 4-(4’-Hydroxyphenyl)-2-butanol-d5.

Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-(4’-Hydroxyphenyl)-2-butanone-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme kinetics.

Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.

Environmental Studies: Used to trace the fate and transport of organic compounds in the environment.

Food Science: Employed in flavor research to study the metabolism and sensory properties of raspberry ketone.

Mecanismo De Acción

The mechanism of action of 4-(4’-Hydroxyphenyl)-2-butanone-d5 is similar to that of raspberry ketone. It is believed to exert its effects by modulating the activity of enzymes involved in lipid metabolism. The compound may enhance the breakdown of fats by increasing the activity of lipase enzymes. Additionally, it may influence the expression of genes related to adipogenesis and thermogenesis.

Comparación Con Compuestos Similares

Similar Compounds

Raspberry Ketone (4-(4’-Hydroxyphenyl)-2-butanone): The non-deuterated form, widely used in the food and fragrance industry.

Zingerone (4-(4’-Hydroxy-3’-methoxyphenyl)-2-butanone): A structurally similar compound with a spicy aroma, found in ginger.

Benzylacetone (4-Phenyl-2-butanone): Another related compound with applications in flavor and fragrance.

Uniqueness

4-(4’-Hydroxyphenyl)-2-butanone-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal tracer for studying metabolic pathways without altering the compound’s chemical properties. This isotopic labeling also enhances the compound’s stability and resistance to metabolic degradation.

Actividad Biológica

4-(4'-Hydroxyphenyl)-2-butanone-d5, also known as deuterated raspberry ketone, is an isotope-labeled derivative of raspberry ketone. This compound is significant in various biological studies due to its unique properties, including potential antioxidant activities and its role in metabolic processes. The presence of deuterium enhances its stability and makes it useful in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Properties

The chemical formula for this compound is C10H12O2, featuring a hydroxyl group attached to a phenyl ring. This structure is critical for its biological activity, particularly in its interactions with reactive species.

| Property | Description |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 162.20 g/mol |

| Functional Groups | Hydroxyl (-OH), Ketone |

| Isotope Labeling | Five deuterium atoms (d5) |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. The hydroxyl group in its structure is known to contribute to its reactivity with free radicals, potentially offering protective effects against oxidative stress. Studies have shown that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing cellular damage.

Metabolic Studies

Due to its isotopic labeling, this compound is particularly valuable in metabolic studies. It can be used to trace the metabolism of raspberry ketone in biological systems. Using mass spectrometry techniques, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of this compound within living organisms. This capability allows for a deeper understanding of how raspberry ketone affects metabolic pathways and its potential therapeutic applications.

Case Studies

-

Weight Management and Appetite Control

A study published in Nutrients explored the effects of raspberry ketone on weight management. The study utilized this compound as a tracer to observe its impact on food intake and body weight regulation in animal models. Results indicated that higher doses of raspberry ketone led to significant reductions in body weight and fat accumulation compared to control groups . -

Oxidative Stress Reduction

Another investigation focused on the antioxidant effects of this compound in vitro. The study demonstrated that the compound significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. These findings suggest that the compound may have protective effects against oxidative damage, which is implicated in various diseases.

Interaction Studies

Interaction studies involving this compound have revealed insights into how it interacts with various biological molecules:

- Enzyme Interactions : The compound has been shown to influence enzyme activity related to lipid metabolism, indicating potential roles in modulating metabolic pathways.

- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors involved in appetite regulation, further supporting its use as a nutraceutical for weight management.

Propiedades

IUPAC Name |

1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGBTKGETPDVIK-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675952 | |

| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182219-43-8 | |

| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.